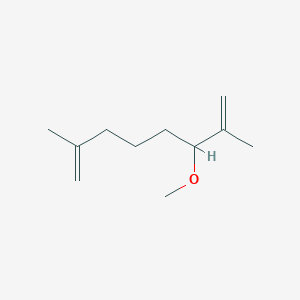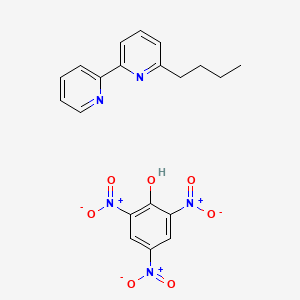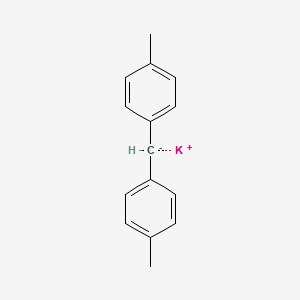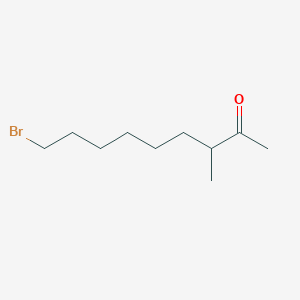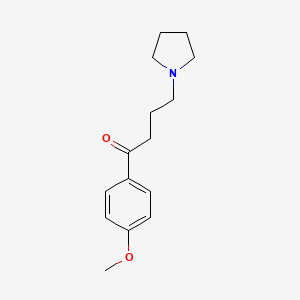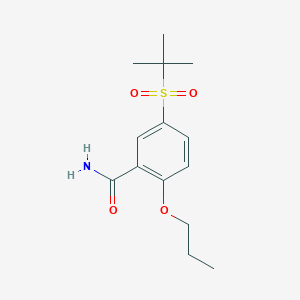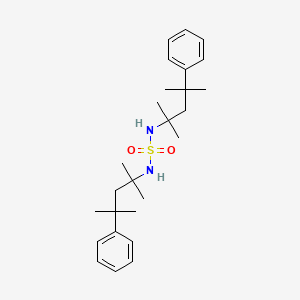
N,N'-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two 2,4-dimethyl-4-phenylpentan-2-yl groups attached to a sulfuric diamide core. Its complex structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide typically involves the reaction of 2,4-dimethyl-4-phenylpentan-2-amine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide involves large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide include sulfoxides, sulfones, and substituted derivatives. These products have various applications in different fields of research and industry.
Applications De Recherche Scientifique
N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide include:
- 2,4-Dimethyl-4-phenylpentan-2-amine
- 2,4-Dimethyl-4-phenylpentan-2-ol
- 2,4-Dimethyl-4-phenylpentan-2-thiol
Uniqueness
N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide is unique due to its sulfuric diamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
61455-16-1 |
|---|---|
Formule moléculaire |
C26H40N2O2S |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
N-[(2,4-dimethyl-4-phenylpentan-2-yl)sulfamoyl]-2,4-dimethyl-4-phenylpentan-2-amine |
InChI |
InChI=1S/C26H40N2O2S/c1-23(2,21-15-11-9-12-16-21)19-25(5,6)27-31(29,30)28-26(7,8)20-24(3,4)22-17-13-10-14-18-22/h9-18,27-28H,19-20H2,1-8H3 |
Clé InChI |
XFRBOSSMHNKTAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(C)(C)NS(=O)(=O)NC(C)(C)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



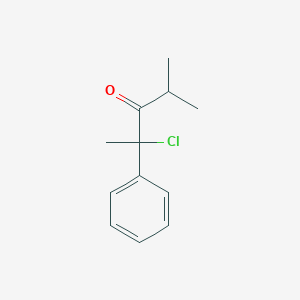
![Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane](/img/structure/B14586423.png)
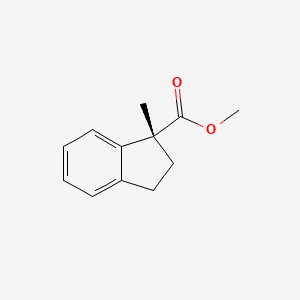

![Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)-](/img/structure/B14586452.png)

